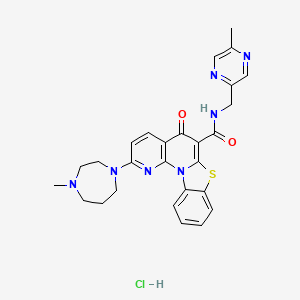

Pidnarulex hydrochloride

Description

Contextualization of Ribosome Biogenesis and DNA Secondary Structures in Cellular Processes

Ribosome biogenesis is a fundamental and highly energy-consuming process essential for cell growth and proliferation. nih.gov It involves the synthesis and assembly of ribosomal components to form ribosomes, the cellular machinery responsible for protein synthesis. nih.govnih.gov This intricate process begins in the nucleolus and is tightly regulated to meet the cell's metabolic demands. nih.govaacrjournals.org In cancer cells, the machinery of ribosome biogenesis is often hyperactivated to support their rapid and uncontrolled growth. nih.govaacrjournals.orgoup.com

Beyond the canonical double-helix, DNA can fold into alternative secondary structures. Among these, G-quadruplexes (G4s) are of particular interest. These are four-stranded structures formed in guanine-rich regions of DNA and RNA. nih.govnih.gov G4 structures are prevalent in key regulatory regions of the genome, such as gene promoters and telomeres, and are implicated in the regulation of gene expression and the maintenance of genomic stability. nih.govmdpi.com The formation of G4 structures can influence critical cellular processes, and their stabilization has become a focal point in the development of novel therapeutic agents. nih.gov

Overview of G-Quadruplexes (G4s) and RNA Polymerase I (Pol I) as Targets in Mechanistic Oncology Research

The hyperactivation of ribosome biogenesis is a hallmark of many cancers, making the components of this pathway attractive targets for therapeutic intervention. oup.comnih.govmdpi.com RNA Polymerase I (Pol I) is the dedicated enzyme responsible for transcribing ribosomal RNA (rRNA) genes, the first and rate-limiting step in ribosome production. oup.comnih.gov The upregulation of Pol I activity is frequently observed in cancer cells, correlating with increased tumor growth and poor prognosis. oup.comnih.gov Therefore, inhibiting Pol I presents a logical strategy to curb the proliferative capacity of cancer cells. annualreviews.orgnih.gov

Similarly, G-quadruplexes have emerged as promising therapeutic targets. nih.govnih.gov These structures are found in the promoter regions of numerous oncogenes, including MYC, RAS, and BCL-2, as well as in telomeres. senhwabio.com The stabilization of G4 structures can impede the replication and transcription of these oncogenes and interfere with telomere maintenance, which is crucial for the immortality of over 85% of cancer cells. nih.govsenhwabio.com Small molecules that can selectively bind to and stabilize G4s are therefore being actively investigated as potential anticancer agents. nih.govmdpi.com

Pidnarulex hydrochloride (CX-5461) is a novel small molecule that uniquely targets both of these critical cellular components. It functions as a potent inhibitor of Pol I-mediated rRNA synthesis and as a stabilizer of G4 structures. harvard.edunih.gov This dual mechanism allows CX-5461 to disrupt the protein production capacity of cancer cells while simultaneously inducing DNA damage, making it a subject of intense research. harvard.edu

Theoretical Foundations of Synthetic Lethality in DNA Damage Response Pathways

Synthetic lethality is a concept in genetics where the loss of function of two genes simultaneously leads to cell death, while the loss of either gene alone is viable. hep.com.cnnih.gov This principle has become a powerful strategy in cancer therapy, aiming to selectively kill cancer cells that harbor specific genetic mutations while sparing normal cells. hep.com.cnbohrium.com

The DNA Damage Response (DDR) pathway is a network of cellular processes that detect and repair DNA damage, and it represents a prime area for exploiting synthetic lethality. hep.com.cn Many cancer cells have defects in one or more DDR pathways, making them reliant on the remaining pathways for survival. nih.govashpublications.org For example, tumors with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway of DNA repair, become highly dependent on other repair mechanisms. ashpublications.orgfrontiersin.org

This compound's ability to stabilize G4 structures leads to the stalling of replication forks and the creation of DNA breaks. senhwabio.com In cells with a functional HR pathway, this damage can be efficiently repaired. harvard.edu However, in cancer cells with deficient HR, such as those with BRCA1/2 mutations, the DNA damage induced by CX-5461 cannot be properly repaired, leading to genomic instability and ultimately, cell death. senhwabio.comharvard.edu This creates a synthetic lethal interaction between CX-5461 and defects in the HR pathway. nih.gov Clinical studies have provided evidence for this mechanism, showing that patients with tumors deficient in BRCA1/2 or other DNA damage response genes respond well to Pidnarulex. nih.gov Resistance to the drug has been linked to the restoration of functional BRCA2 and PALB2, further supporting the synthetic lethal hypothesis. nih.gov

Historical Context and Derivation of this compound (CX-5461) from Fluoroquinolone Scaffolds

The development of this compound (CX-5461) can be traced back to the fluoroquinolone class of antibiotics. nih.gov Initially, certain fluoroquinolones were found to possess dual activity, interacting with both topoisomerase II (Top2) and G-quadruplexes. nih.gov The starting point for the design of CX-5461 was a fluoroquinolone derivative, A-62176, which was a Top2 poison. nih.govresearchgate.net This led to the development of QQ58, a compound specifically designed to target G4 structures. nih.govresearchgate.net

Further optimization of this scaffold at Cylene Pharmaceuticals led to the creation of Quarfloxin (CX-3543), which was shown to inhibit rRNA synthesis by displacing nucleolin from G4s in ribosomal DNA. nih.gov A subsequent compound, Pidnarulex (CX-5461), was developed with the aim of specifically targeting RNA Pol I. nih.gov More recent research has clarified that the primary molecular target of Pidnarulex is likely Top2 at transcribed regions containing G4s, aligning with the original design strategy of creating a G4-targeting drug from a fluoroquinolone scaffold with good drug-like properties. nih.gov This journey from a broad-spectrum antibiotic to a highly targeted anti-cancer agent highlights the power of medicinal chemistry in refining the activity of a chemical scaffold.

Research Findings on this compound (CX-5461)

Below are tables summarizing key research findings related to this compound.

Table 1: Mechanistic Profile of this compound (CX-5461)

| Feature | Description | References |

|---|---|---|

| Primary Targets | RNA Polymerase I (Pol I), G-quadruplexes (G4s) | harvard.edunih.gov |

| Mechanism of Action | Inhibits rRNA synthesis by preventing Pol I initiation; Stabilizes G4 structures, leading to DNA damage. | senhwabio.comharvard.eduaacrjournals.org |

| Cellular Effects | Induces cell cycle arrest, apoptosis, senescence, and autophagy. | harvard.eduaacrjournals.orgnih.gov |

| Selectivity | Shows greater than 200-fold selectivity for inhibiting Pol I-driven transcription over Pol II-driven transcription. | aacrjournals.org |

| Synthetic Lethality | Exhibits synthetic lethality in cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations). | nih.govnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Alias/Code | Class/Function |

|---|---|---|

| This compound | CX-5461 | Pol I inhibitor, G4 stabilizer |

| Quarfloxin | CX-3543 | G4-interactive compound |

| A-62176 | Fluoroquinolone, Top2 poison | |

| QQ58 | G4-targeting drug precursor | |

| Benzo(a)pyrene | BaP | Environmental carcinogen |

| Cisplatin | Cis | Chemotherapy agent |

| Etoposide | ETO | Chemotherapy agent |

| Pyridostatin | PDS | G4 ligand |

| Doxorubicin | DOX | Chemotherapy agent, Top2 poison |

| Olaparib | PARP inhibitor | |

| Rucaparib | PARP inhibitor | |

| Nitidine chloride | NC | Alkaloid, potential G4 ligand |

| Paclitaxel | Chemotherapy agent |

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N7O2S.ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGHUQKYOCALNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101314-20-7 | |

| Record name | Pidnarulex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101314207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIDNARULEX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2L1QGG7Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Pidnarulex Hydrochloride

Elucidation of RNA Polymerase I (Pol I) Inhibition and Ribosomal RNA (rRNA) Synthesis Modulation

A primary mechanism of Pidnarulex hydrochloride is the targeted inhibition of ribosomal RNA (rRNA) synthesis, a process critical for ribosome biogenesis, which is often upregulated in cancer cells to support their high proliferation rates. harvard.eduscilit.com

Selective Inhibition of Pol I-Driven rRNA Transcription Initiation

This compound acts as a potent and selective inhibitor of the RNA Polymerase I (Pol I) enzyme, which is solely responsible for transcribing ribosomal DNA (rDNA) into rRNA. acs.orgaacrjournals.org The compound specifically interferes with the initiation stage of Pol I transcription. harvard.edunih.gov It achieves this by disrupting the binding of the SL1 pre-initiation complex to the rDNA promoter, which is a crucial first step for the assembly of the transcription machinery. researchgate.netaacrjournals.org This action prevents Pol I from loading onto the rDNA, thereby halting the synthesis of 47S pre-rRNA, the precursor to mature rRNA. nih.govnih.gov

Research has demonstrated the high selectivity of this compound for Pol I. In various human cancer cell lines, it inhibits Pol I with high potency while showing significantly less activity against other RNA polymerases. selleckchem.comselleck.cn

| Cell Line | Pol I IC50 (nM) | Pol II IC50 (µM) | Selectivity (Pol II / Pol I) |

|---|---|---|---|

| HCT-116 (Colon) | 142 | >25 | ~200-fold |

| A375 (Melanoma) | 113 | >25 | >221-fold |

| MIA PaCa-2 (Pancreatic) | 54 | ~25 | ~463-fold |

Induction of Nucleolar Stress Response Pathways

The nucleolus is the primary site of ribosome biogenesis, and its integrity is dependent on active rDNA transcription. oncotarget.comnih.gov By inhibiting Pol I, this compound causes a rapid shutdown of rRNA synthesis, leading to the disruption of nucleolar structure and function. oup.comelifesciences.org This disruption, characterized by the segregation of nucleolar components and the formation of "stress caps," triggers a cellular surveillance mechanism known as the nucleolar stress response. elifesciences.orgbiorxiv.org This response can be activated through both p53-dependent and p53-independent pathways. aacrjournals.orgoncotarget.com In a p53-independent manner, the inhibition of Pol I transcription can lead to the activation of the ATM/ATR signaling pathways, which are typically associated with the DNA damage response. oncotarget.comnih.gov

Ribosomal Protein Release and p53 Pathway Activation

The canonical nucleolar stress pathway directly links ribosome biogenesis to the tumor suppressor protein p53. nih.gov Following the disruption of the nucleolus by this compound, certain ribosomal proteins (RPs), such as RPL5 and RPL11, are released from the nucleolus into the nucleoplasm. nih.govnih.gov Once in the nucleoplasm, these free ribosomal proteins can bind to and inhibit MDM2, the primary negative regulator of p53. nih.govh1.co This inhibition of MDM2 prevents the degradation of p53, leading to its accumulation and activation. researchgate.neth1.co Activated p53 can then transcriptionally regulate genes involved in cell cycle arrest, senescence, or apoptosis, thereby halting cancer cell proliferation. nih.govh1.co

G-Quadruplex (G4) DNA Structure Stabilization and its Biological Ramifications

In addition to its role as a Pol I inhibitor, this compound also functions by interacting with and stabilizing non-canonical DNA structures known as G-quadruplexes (G4s). harvard.edunih.gov These are four-stranded structures formed in guanine-rich regions of DNA and RNA, which are prevalent in telomeres and the promoter regions of many oncogenes. nih.govmdpi.com

Interaction with G-Quadruplex Structures and Conformational Stabilization

This compound has been shown to bind to and stabilize G4 structures, increasing their thermal stability. nih.govnih.gov This stabilization is thought to occur through π-π stacking interactions between the planar aromatic regions of the molecule and the G-quartets of the G4 structure. nih.gov By locking the G4 in a stable conformation, this compound can create physical roadblocks that impede the progression of cellular machinery along the DNA strand. harvard.edu This can stall DNA replication forks and interfere with transcription, leading to increased DNA damage and genomic instability, particularly in cancer cells with deficiencies in DNA repair pathways like homologous recombination (HR). harvard.edunih.govnih.gov

Molecular dynamics studies and fluorescence resonance energy transfer (FRET) melting assays have quantified the stabilizing effect of this compound on various G4 structures, showing a significantly greater stabilizing effect on G4s compared to duplex DNA. nih.govacs.org

| DNA Structure | Melting Temperature Increase (ΔTm, K) | Binding Energy (kcal/mol) |

|---|---|---|

| Human Telomeric G4 | ~30 | -28.6 |

| c-KIT1 G4 | ~27 | -23.9 |

| c-Myc G4 | ~25 | -22.0 |

| Duplex DNA | ~10 | -15.0 |

Consequence of G4 Stabilization: Replication Fork Stalling and DNA Damage Induction

This compound (also known as CX-5461) is recognized as a potent stabilizer of G-quadruplex (G4) DNA structures. nih.govcam.ac.uk G4s are four-stranded secondary structures that can form in guanine-rich sequences of DNA and RNA. nih.govresearchgate.net By binding to and stabilizing these structures, this compound interferes with fundamental cellular processes. harvard.edu

The primary consequence of G4 stabilization by this compound is the obstruction of DNA replication. nih.gov These stabilized G4 structures act as physical impediments to the progression of the DNA replication machinery, leading to the stalling of replication forks. nih.gov This blockage prevents the normal duplication of DNA, inducing significant replication stress. medkoo.com The stalling of replication forks subsequently leads to the formation of single-strand DNA (ssDNA) gaps and double-strand breaks (DSBs), thereby inducing a robust DNA damage response. nih.govcam.ac.uk This mechanism of action is particularly effective in cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, creating a synthetic lethal effect. nih.govnih.gov The failure to repair the DNA damage induced by this compound ultimately leads to genomic instability and cancer cell death.

| Mechanism | Description | Cellular Outcome |

|---|---|---|

| G4 Stabilization | This compound binds to and stabilizes four-stranded G-quadruplex DNA structures. nih.govharvard.edu | Interference with DNA metabolic processes. |

| Replication Fork Stalling | Stabilized G4 structures physically block the progression of DNA polymerase and other replication machinery. | Induction of replication stress and incomplete DNA synthesis. medkoo.com |

| DNA Damage Induction | Stalled forks collapse, leading to the formation of single and double-strand DNA breaks. nih.gov | Activation of DNA damage response pathways and eventual cell death, especially in DNA repair-deficient cells. nih.gov |

Investigation of DNA Topoisomerase II Beta (Top2B) as a Molecular Target

While initially developed as a selective inhibitor of RNA Polymerase I (Pol I) to block the synthesis of ribosomal RNA (rRNA) harvard.educancer.gov, subsequent research has prompted a re-evaluation of the primary cytotoxic mechanism of this compound. nih.govpnas.org A growing body of evidence suggests that its anticancer activity is not solely dependent on Pol I inhibition. pnas.orgnih.gov Multimodal data mining approaches, coupled with genetic and biochemical experiments, have reannotated this compound as a topoisomerase II (Top2) poison. pnas.org Specifically, recent studies have identified the beta isoform of topoisomerase II (Top2B) as a primary molecular target. researchgate.net This is significant because Top2 inhibitors are an established class of chemotherapy agents, and understanding this compound's role as a Top2 poison is critical for its clinical development. pnas.org

The activity of this compound as a Top2 poison is intricately linked to its ability to stabilize G4 structures. nih.gov Research indicates that the compound's actual molecular target is Top2 when the enzyme is located at transcribed regions of DNA that contain G4s. nih.gov this compound traps the topoisomerase protein while it is covalently bound to DNA, leading to DNA damage and cell death. researchgate.net This effect is not random; the Top2-dependent DNA damage induced by this compound is preferentially localized at specific genomic regions, such as the ribosomal DNA (rDNA) promoter. nih.gov These regions are known to be rich in G4-forming sequences, highlighting a synergistic mechanism where this compound first stabilizes a G4 structure, which then facilitates the poisoning of Top2 enzymes engaged in managing the torsional stress at these sites. researchgate.netnih.gov

Activation of the cGAS-STING Innate Immune Signaling Pathway

Beyond its direct effects on DNA replication and integrity, this compound also possesses significant immunomodulatory functions. A key aspect of its mechanism is the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) innate immune signaling pathway. nih.govnih.gov The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting the presence of cytosolic DNA, which is often a sign of cellular damage or infection. frontiersin.orgresearchgate.net

The extensive DNA damage and genomic instability caused by this compound's dual action on G4 structures and Top2 leads to the generation and accumulation of DNA fragments within the cell. nih.gov These DNA fragments are released from the nucleus into the cytoplasm. nih.govsemanticscholar.org The presence of this self-DNA in the cytosol is a potent trigger for the DNA sensor cGAS. nih.gov Studies have shown that treatment with this compound induces a rapid and robust buildup of cytosolic double-stranded DNA (dsDNA), directly initiating the activation of the cGAS-STING pathway. nih.govnih.gov

Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum. nih.govfrontiersin.org This activation initiates a signaling cascade that culminates in the production of Type I interferons (IFNs) and various pro-inflammatory cytokines. nih.gov Research in cancer cell lines has demonstrated that this compound treatment leads to the activation of this pathway, resulting in the phosphorylation of IRF3 and the transcriptional upregulation of Type I IFNs and cytokines such as CXCL10 and IL-6. nih.govresearchgate.net This immune activation can help recruit immune cells to the tumor, converting an immunologically "cold" tumor microenvironment into a "hot" one, thereby enhancing the potential for recognition and attack by the immune system.

| Step | Description | Key Molecules |

|---|---|---|

| DNA Damage | Stabilization of G4s and poisoning of Top2 leads to DNA breaks. | This compound, G4-DNA, Top2 |

| Cytosolic DNA Accumulation | DNA fragments are released from the nucleus into the cytoplasm. nih.gov | dsDNA fragments |

| cGAS-STING Activation | The cytosolic DNA sensor cGAS is activated, leading to STING activation. nih.govnih.gov | cGAS, cGAMP, STING |

| Immune Signaling | A downstream cascade results in the phosphorylation of IRF3. nih.gov | TBK1, IRF3 |

| Cytokine Production | Transcription of Type I interferons and other pro-inflammatory cytokines is induced. nih.govresearchgate.net | Type I IFN, CXCL10, IL-6 |

Preclinical Efficacy and Mechanistic Investigations in Defined Biological Systems

In Vitro Cellular Studies in Established Cancer Cell Lines

Antiproliferative Potency and Growth Inhibition Profiles (e.g., HCT-116, A375, MIA PaCa-2)

Pidnarulex hydrochloride has demonstrated broad antiproliferative potency across a panel of human cancer cell lines, while exhibiting minimal effects on the viability of non-transformed human cells. selleckchem.com The median EC50 value across all tested cancer cell lines is reported to be 147 nM, whereas normal cell lines show EC50 values of approximately 5,000 nM. selleckchem.com

In specific solid tumor cell lines, the antiproliferative efficacy of this compound has been quantified. For the colorectal carcinoma cell line HCT-116, the EC50 value is 167 nM. selleckchem.com In the melanoma cell line A375 and the pancreatic carcinoma cell line MIA PaCa-2, the EC50 values are 58 nM and 74 nM, respectively. selleckchem.com

The primary mechanism of action for this growth inhibition is the selective suppression of ribosomal RNA (rRNA) synthesis. selleckchem.com this compound is a potent inhibitor of RNA polymerase I (Pol I), the enzyme responsible for transcribing rRNA. selleckchem.comcancer.gov This selective inhibition has been confirmed in several human solid tumor cell lines. In HCT-116 cells, the IC50 for Pol I inhibition is 142 nM, while the IC50 for Pol II is greater than 25 µM, indicating a high degree of selectivity. selleckchem.com Similar selectivity is observed in A375 melanoma cells (Pol I IC50 = 113 nM; Pol II IC50 > 25 µM) and MIA PaCa-2 pancreatic carcinoma cells (Pol I IC50 = 54 nM; Pol II IC50 ~25 µM). selleckchem.com The compound demonstrates a 250- to 300-fold greater selectivity for inhibiting rRNA transcription compared to DNA replication and protein translation. selleckchem.comncats.io

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Antiproliferative EC50 (nM) | Pol I Inhibition IC50 (nM) |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | 167 selleckchem.com | 142 selleckchem.com |

| A375 | Melanoma | 58 selleckchem.com | 113 selleckchem.com |

| MIA PaCa-2 | Pancreatic Carcinoma | 74 selleckchem.com | 54 selleckchem.com |

Differential Sensitivity in Homologous Recombination (HR)-Deficient Cell Models (e.g., BRCA1/2-deficient cells)

A critical finding in the preclinical evaluation of this compound is its selective lethality in cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway. nih.govnih.govnih.gov This is a prime example of synthetic lethality, where the inhibition of a second pathway (in this case, by Pidnarulex) in the context of a pre-existing deficiency in a key DNA repair pathway (like HR) leads to cell death. nih.govsenhwabio.com

The molecular basis for this differential sensitivity lies in the compound's ability to stabilize G-quadruplex (G4) DNA structures. senhwabio.comharvard.edu These structures can impede DNA replication, leading to replication fork stalling and the formation of DNA double-strand breaks. nih.govsenhwabio.com In normal cells, these breaks are efficiently repaired by the HR pathway, which relies on key proteins such as BRCA1 and BRCA2. nih.govnih.gov However, in cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes like PALB2, these DNA breaks cannot be effectively repaired, leading to genomic instability and ultimately, cell death. nih.govsenhwabio.combiospace.com

Studies have demonstrated that this compound selectively inhibits the growth of BRCA-deficient colorectal, ovarian, and breast cancer cell lines compared to their wild-type counterparts. harvard.edu This synthetic lethal interaction was a significant breakthrough, identifying a patient population that could derive particular benefit from the therapeutic. nih.govnih.gov The clinical observation of resistance developing through reversion mutations in BRCA2 and PALB2 further validates this underlying synthetic lethal mechanism. nih.gov

Cellular Responses: Induction of Senescence and Autophagy (p53-independent pathways)

In solid tumor cell lines, treatment with this compound leads to distinct cellular responses, namely the induction of senescence and autophagy. selleckchem.comncats.ioharvard.edu Senescence is a state of irreversible cell cycle arrest, while autophagy is a catabolic process involving the degradation of cellular components. nih.govresearchgate.net

Notably, these cellular responses are triggered through a p53-independent process. selleckchem.comncats.io The p53 tumor suppressor protein is a critical regulator of cell fate, often orchestrating apoptosis (programmed cell death) in response to cellular stress. nih.govnih.gov The ability of this compound to induce cell cycle arrest and other cellular responses without relying on a functional p53 pathway is significant, as the TP53 gene is frequently mutated and inactivated in human cancers.

The induction of senescence and autophagy is linked to the compound's primary mechanism of inhibiting Pol I-mediated rRNA synthesis. ncats.ioharvard.edu This inhibition leads to nucleolar stress, which can activate these cellular programs. ncats.io While p53 can be involved in both autophagy and senescence, evidence suggests that this compound bypasses the need for its activation to elicit these effects in solid tumor cells. selleckchem.comncats.ionih.gov

Modulation of DNA Damage Response Markers (e.g., Rad51 response)

This compound's mechanism of action, involving the stabilization of G-quadruplexes and subsequent DNA damage, inherently activates the DNA Damage Response (DDR). nih.govsenhwabio.com A key player in the HR pathway is Rad51, a recombinase that forms nuclear foci at sites of DNA damage to initiate repair. nih.govfrontiersin.org

The induction of a Rad51 response is being investigated as a pharmacodynamic biomarker for this compound activity. clinicaltrials.gov Clinical studies have been designed to assess whether the drug induces a Rad51 response, measured by the percentage of cells with Rad51 nuclear foci in tumor biopsies. clinicaltrials.gov This is being evaluated in patients both with and without HR deficiency mutations. clinicaltrials.gov

The rationale is that the G4-stabilizing effect of this compound causes DNA breaks that require HR for repair, thus triggering the recruitment of Rad51 to these damage sites. nih.govsenhwabio.com In HR-proficient cells, a robust Rad51 response would be expected. Conversely, in HR-deficient cells, the formation of Rad51 foci may be impaired, leading to the synthetic lethal effect. researchgate.net Therefore, monitoring Rad51 foci formation can provide a functional readout of both drug activity and the HR status of the tumor. nih.govnih.gov

In Vivo Xenograft Model Studies

Tumor Growth Inhibition and Regression in BRCA-Deficient Xenograft Models

The selective efficacy of this compound in HR-deficient cells observed in vitro has been successfully translated to in vivo preclinical models. nih.govharvard.edu Studies using murine xenograft models have demonstrated significant tumor growth inhibition and regression, specifically in tumors with BRCA deficiencies. harvard.edunih.gov

In a xenograft model using isogenic HCT116 colorectal cancer cells, this compound substantially and significantly inhibited the growth of BRCA2-deficient tumors but did not inhibit the growth of BRCA2-proficient tumors. harvard.edunih.gov Similar results were observed in a DLD1 colorectal cancer xenograft model. nih.gov Furthermore, after cessation of treatment, the growth of BRCA2-deficient tumors remained suppressed for an extended period, leading to a significant survival advantage for the mice bearing these tumors. harvard.edunih.gov

The compound's efficacy has also been demonstrated in more clinically relevant patient-derived xenograft (PDX) models. In a taxane-resistant triple-negative breast cancer (TNBC) PDX model with BRCA1 and BRCA2 mutations, this compound was shown to effectively reduce tumor growth. harvard.edunih.gov These in vivo findings provide strong preclinical evidence for the targeted use of this compound in patients with BRCA-deficient cancers.

Table 2: Efficacy of this compound in Murine Xenograft Models

| Xenograft Model | Genetic Background | Outcome |

|---|---|---|

| HCT116 Colorectal Cancer | BRCA2-deficient | Substantial and significant tumor growth inhibition. harvard.edunih.gov |

| HCT116 Colorectal Cancer | BRCA2-proficient | No inhibition of tumor growth. harvard.edu |

| DLD1 Colorectal Cancer | BRCA2-deficient | Significant tumor growth inhibition. nih.gov |

| Taxane-resistant TNBC PDX | BRCA1/2-deficient | Reduced tumor growth. harvard.edunih.gov |

Efficacy in Patient-Derived Xenograft (PDX) Models (e.g., Taxane-resistant TNBC)

This compound has demonstrated significant efficacy in various patient-derived xenograft (PDX) models, which are considered to closely mimic human tumor biology. These models have been instrumental in evaluating the compound's potential, particularly in treatment-resistant cancers.

Notably, Pidnarulex has shown the ability to reduce tumor growth in taxane-resistant triple-negative breast cancer (TNBC) PDX models. harvard.edu Taxanes are a standard chemotherapy for TNBC, but acquired resistance is a major clinical challenge. nih.govnih.gov Studies using TNBC PDX models revealed that a CD49f+ chemoresistant population with tumor-initiating capabilities expands during the acquisition of drug resistance. nih.gov Pidnarulex's activity in these resistant models suggests a mechanism that can overcome these specific resistance pathways.

The efficacy of Pidnarulex in PDX models is often linked to the genetic background of the tumors, especially deficiencies in DNA repair pathways. For instance, its anti-tumor effect was found to be higher in BRCA-deficient TNBC tumors compared to BRCA-proficient ones. harvard.edu This synthetic lethal approach, where the drug is particularly effective against cancer cells with pre-existing DNA repair defects, is a cornerstone of its mechanism. senhwabio.comnih.gov Preclinical studies have shown that Pidnarulex is significantly more effective against tumors with BRCA mutations or other homologous recombination repair deficiencies than existing PARP inhibitors and platinum-based chemotherapies. senhwabio.com Furthermore, it has shown effectiveness in PDX models of tumors that have already developed resistance to PARP inhibitors, highlighting its potential as a subsequent treatment option. senhwabio.comtargetedonc.com

| PDX Model Type | Key Findings | Citation |

| Taxane-Resistant Triple-Negative Breast Cancer (TNBC) | Pidnarulex reduced tumor growth, indicating efficacy in a resistant setting. | harvard.edu |

| BRCA-Deficient TNBC | Showed higher efficacy compared to BRCA-proficient models. | harvard.edu |

| BRCA-Related Tumors (General) | Exhibits significant efficacy, including in models resistant to PARP inhibitors. | senhwabio.com |

| Colorectal Cancer (BRCA2-deficient) | Substantially and significantly inhibited the growth rate of BRCA2-deficient xenograft tumors but not BRCA2-proficient tumors. | harvard.edu |

Histopathological and Molecular Analyses in Preclinical Tumor Samples (e.g., G4 induction, replication stress, DNA damage, decreased proliferation, increased apoptosis)

The antitumor activity of Pidnarulex is underpinned by a distinct molecular mechanism centered on the stabilization of G-quadruplex (G4) DNA structures. harvard.edusenhwabio.com G4s are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in the genome, including in gene promoter regions. senhwabio.com

G4 Induction and Replication Stress: By binding to and stabilizing G4 structures, Pidnarulex impedes the progression of DNA polymerase during replication. harvard.edusenhwabio.com This action leads to the stalling of replication forks, the generation of single-strand DNA gaps, and unreplicated chromosomal areas, a state known as replication stress. senhwabio.comnih.gov

DNA Damage: The stalled replication forks and stabilized G4s ultimately result in DNA double-strand breaks, a severe form of DNA damage. senhwabio.com This triggers the cell's DNA damage response (DDR) pathways. nih.govclinicaltrials.gov In preclinical glioma models, histopathological analyses of tumor samples treated with Pidnarulex confirmed significant G4 induction, replication stress, and DNA damage. nih.gov The induction of DNA damage is a key therapeutic mechanism, particularly in cancer cells that have a compromised ability to repair such damage, such as those with BRCA1/2 mutations. harvard.edunih.gov The repair of G4-induced DNA damage is highly dependent on the homologous recombination (HR) pathway, which is impaired in BRCA-deficient cells. harvard.edu

Decreased Proliferation and Increased Apoptosis: The accumulation of extensive DNA damage and genomic instability overwhelms the cell's repair capacity, leading to cell cycle arrest and ultimately, cell death. senhwabio.comnih.gov In ATRX-deficient malignant glioma models, analysis of preclinical tumor samples revealed that Pidnarulex treatment, both alone and with irradiation, led to decreased proliferation and increased apoptosis. nih.gov The mechanism involves the activation of p53-independent apoptosis and G2/M cell cycle arrest. nih.govncats.io This selective inhibition of cancer cell growth is also tied to its function as a potent inhibitor of RNA Polymerase I (Pol I) transcription, which is crucial for ribosome biogenesis and unchecked cell proliferation, leading to senescence and autophagy in cancer cells. harvard.eduncats.ioselleckchem.com

| Molecular/Histopathological Effect | Mechanism/Observation | Cancer Model Context | Citation |

| G4 Induction/Stabilization | Pidnarulex binds to and stabilizes G-quadruplex DNA structures. | General, Malignant Glioma | harvard.edusenhwabio.comnih.gov |

| Replication Stress | Stalls DNA replication forks, leading to ssDNA gaps and breaks. | Ovarian Cancer, Malignant Glioma | senhwabio.comnih.govnih.gov |

| DNA Damage | Induces DNA double-strand breaks and activates DDR pathways (e.g., γH2AX staining). | General, Ovarian Cancer, Malignant Glioma | harvard.edusenhwabio.comnih.govnih.gov |

| Decreased Proliferation | Inhibits tumor cell growth and induces cell cycle arrest (G2/M). | Malignant Glioma | nih.gov |

| Increased Apoptosis | Triggers p53-independent programmed cell death. | Malignant Glioma | nih.gov |

| Inhibition of rRNA Synthesis | Selectively inhibits RNA Polymerase I (Pol I) transcription, leading to senescence and autophagy. | Solid Tumors, Hematologic Malignancies | harvard.eduncats.ioselleckchem.com |

Effects in Specific Preclinical Cancer Models (e.g., Pancreatic Carcinoma, Melanoma, Ovarian, Breast, Hematologic Malignancies, ATRX-deficient malignant glioma)

Pidnarulex has demonstrated a broad spectrum of antitumor activity across a range of preclinical cancer models, with particular efficacy in tumors harboring specific genetic vulnerabilities.

Pancreatic Carcinoma: In murine xenograft models using the human pancreatic carcinoma cell line MIA PaCa-2, Pidnarulex monotherapy resulted in significant tumor growth inhibition (TGI) of 69%. harvard.edu The compound's efficacy is also being explored in patient-derived xenograft (PDX) and organoid models, which more faithfully represent the complexity of human pancreatic cancer. prnewswire.comnih.govnih.gov

Melanoma: Similar to its effects in pancreatic cancer, Pidnarulex showed strong antitumor activity in a murine xenograft model of human melanoma (A375), achieving a TGI of 79%. harvard.edu

Ovarian and Breast Cancer: Pidnarulex has shown notable activity in preclinical models of ovarian and breast cancer, especially those with defects in the homologous recombination repair pathway, such as mutations in BRCA1, BRCA2, and PALB2. harvard.edunih.govcancernetwork.com In xenograft models of BRCA2-deficient colorectal, ovarian, and breast cancer cells, Pidnarulex selectively inhibited the growth of these HR-deficient cells while having minimal effect on their BRCA2-proficient counterparts. harvard.edu This selective action forms the basis for its clinical investigation in these patient populations. prnewswire.comcancernetwork.com

Hematologic Malignancies: The compound has demonstrated antitumor activity in various preclinical models of hematologic cancers. harvard.edu As a first-in-class inhibitor of RNA polymerase I (Pol I), it targets the nucleolar stress pathways that are often dysregulated in these malignancies. ncats.io This has led to clinical trials for patients with advanced hematological cancers, including B-cell non-Hodgkin lymphoma. harvard.educlinicaltrials.gov

ATRX-deficient Malignant Glioma: Preclinical studies have identified ATRX-deficient gliomas as a particularly sensitive cancer type. nih.gov Inactivation of the ATRX gene leads to an accumulation of G-quadruplex structures. nih.gov Pidnarulex exploits this by further stabilizing these G4s, which enhances DNA damage and cell death to a greater extent in ATRX-deficient glioma stem cells (GSCs) compared to ATRX-intact cells. nih.gov In vivo, Pidnarulex combined with radiation significantly delayed tumor growth and prolonged survival in mice with ATRX-deficient flank xenografts. nih.gov

| Cancer Model | Key Preclinical Findings | Citation |

| Pancreatic Carcinoma (MIA PaCa-2) | 69% tumor growth inhibition in a murine xenograft model. | harvard.edu |

| Melanoma (A375) | 79% tumor growth inhibition in a murine xenograft model. | harvard.edu |

| Ovarian & Breast Cancer | Demonstrated antitumor activity, with high selectivity for BRCA1/2 and PALB2 deficient cells. | harvard.eduprnewswire.comcancernetwork.com |

| Hematologic Malignancies | Antitumor activity demonstrated as a Pol I inhibitor. | harvard.eduncats.io |

| ATRX-deficient Malignant Glioma | Selectively enhances DNA damage, apoptosis, and G2/M arrest; synergizes with radiation to prolong survival in xenograft models. | nih.gov |

Intersections with Dna Damage Response and Repair Mechanisms

Exploitation of Homologous Recombination (HR) Deficiency for Synthetic Lethality

Pidnarulex hydrochloride functions as a G-quadruplex (G4) stabilizer. nih.govsenhwabio.com G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, and their stabilization by Pidnarulex can obstruct DNA replication and transcription, leading to replication fork stalling and the formation of DNA double-strand breaks (DSBs). senhwabio.com In healthy cells, these breaks are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with a deficient HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death. senhwabio.com This selective targeting of HR-deficient cells is a classic example of a synthetic lethal therapeutic strategy. nih.gov

The tumor suppressor genes BRCA1 and BRCA2 are critical components of the HR repair pathway. nih.gov Mutations in these genes impair the cell's ability to repair DSBs, a characteristic hallmark of many hereditary breast and ovarian cancers. cancernetwork.com this compound exploits this deficiency by inducing DNA damage that BRCA1- or BRCA2-deficient cells are unable to repair. nih.govecancer.org This targeted induction of cell death in HR-deficient cancer cells, while leaving HR-proficient normal cells relatively unharmed, forms the basis of its therapeutic potential. ecancer.org The discovery of this synthetic lethal interaction was a pivotal moment in the development of Pidnarulex, shifting its clinical application towards patients with solid tumors harboring these specific genetic defects. nih.gov Clinical trials have focused on patients with breast, ovarian, pancreatic, and prostate cancers carrying BRCA1 or BRCA2 mutations. cancernetwork.comsenhwabio.com

The PALB2 (Partner and Localizer of BRCA2) gene product is another crucial protein in the HR pathway, functioning as a scaffold to link BRCA1 and BRCA2. Defects in the PALB2 gene, similar to those in BRCA1 and BRCA2, lead to a compromised HR repair capacity. Consequently, tumors with PALB2 mutations have demonstrated sensitivity to this compound. nih.govcancernetwork.com This has led to the inclusion of patients with PALB2 gene defects in clinical investigations of the drug. senhwabio.comsenhwabio.com Phase 1b clinical trials have specifically enrolled patients with various solid tumors, including pancreatic, breast, ovarian, and prostate cancer, that have BRCA2 and/or PALB2 gene defects. senhwabio.comsenhwabio.com The efficacy of Pidnarulex in these patient populations, some of whom were resistant to platinum-based chemotherapies and PARP inhibitors, underscores the importance of the PALB2 gene in determining sensitivity to G4-stabilizing agents. senhwabio.comcancernetwork.com

When the high-fidelity HR pathway is deficient, cells become increasingly reliant on alternative, more error-prone repair mechanisms to survive, most notably the Nonhomologous End-Joining (NHEJ) pathway. nih.gov The DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway, acting as a sensor for DNA double-strand breaks and initiating the repair cascade. frontiersin.orgnih.gov The damage induced by Pidnarulex in HR-deficient cells creates a hyper-dependence on the DNA-PK-mediated NHEJ pathway for survival. frontiersin.org This reliance on NHEJ for the repair of Pidnarulex-induced damage is a key aspect of its mechanism. The initial binding of the Ku70/80 heterodimer to the DNA break recruits the DNA-PK catalytic subunit (DNA-PKcs), which then orchestrates the subsequent steps of the repair process. nih.govresearchgate.net This compensatory reliance on NHEJ in HR-deficient cells is a crucial vulnerability that is exploited by Pidnarulex.

Clinical Trial Focus on HR Deficiency

| Trial Phase | Patient Population | Genetic Mutations of Interest | Tumor Types | Key Objective |

|---|---|---|---|---|

| Phase 1b | Patients with selected solid tumors | BRCA1, BRCA2, PALB2, and other HRD-associated mutations | Breast, Ovarian, Pancreatic, Prostate Cancer | Determine a tolerable dose for future Phase II trials and assess anti-tumor activity. senhwabio.comcancernetwork.comsenhwabio.com |

Mechanisms of Resistance to this compound in Preclinical/Translational Models

As with many targeted therapies, the development of resistance is a significant clinical challenge. Preclinical and translational studies have begun to identify mechanisms through which cancer cells can evade the cytotoxic effects of this compound.

A primary mechanism of acquired resistance to therapies targeting HR deficiency, including Pidnarulex, is the genetic reversion of the mutated gene back to a functional, or "wild-type," status. nih.gov In the context of Pidnarulex treatment, secondary mutations in BRCA2 or PALB2 can occur that restore the open reading frame of the gene. This restoration of a functional protein re-establishes a proficient HR repair pathway, thereby negating the synthetic lethal effect of Pidnarulex. The cell is no longer solely dependent on the NHEJ pathway and can effectively repair the DNA damage induced by the drug, leading to resistance. This phenomenon of reversion mutations has been observed as a mechanism of resistance to PARP inhibitors in tumors with BRCA1, BRCA2, and PALB2 mutations and is a recognized challenge in treating these cancers. nih.gov

While genetic reversion is a well-defined resistance mechanism, other pathways that could confer resistance to Pidnarulex are under investigation. Given that Pidnarulex's efficacy is tied to the broader DNA damage response network, alterations in other components of this network could potentially lead to resistance. Genetic interaction screens have been performed to uncover other novel genetic interactions beyond the HR pathway. nih.gov These screens have suggested that deficiencies in genes related to transcription, epigenetic regulation, and RNA processing could also influence sensitivity to G4-stabilizing drugs like Pidnarulex. nih.gov Furthermore, mechanisms of resistance seen with other DDR-targeting agents, such as the upregulation of alternative signaling pathways (e.g., PI3K/AKT/mTOR) or alterations that bypass the initial drug target, represent plausible, though not yet fully confirmed, resistance pathways for Pidnarulex. nih.govnih.gov For instance, in other targeted therapies, a lack of dependency on the primary signaling pathway being inhibited can lead to intrinsic resistance. nih.gov Investigating these potential non-reversion resistance mechanisms is crucial for developing strategies to overcome or circumvent treatment failure.

This compound: Mechanism and Resistance Summary

| Aspect | Description |

|---|---|

| Primary Mechanism of Action | Stabilization of G-quadruplex (G4) DNA structures, leading to stalled replication forks and DNA double-strand breaks (DSBs). senhwabio.com |

| Therapeutic Strategy | Synthetic Lethality: Induces cell death specifically in cancer cells with deficient Homologous Recombination (HR) repair. nih.govecancer.org |

| Key Sensitivity Factors | Mutations in HR pathway genes, primarily BRCA1, BRCA2, and PALB2. nih.govsenhwabio.comcancernetwork.com |

| Cellular Dependency | In HR-deficient cells, survival becomes dependent on the DNA-PK-mediated Nonhomologous End-Joining (NHEJ) pathway to repair drug-induced damage. frontiersin.orgnih.gov |

| Primary Resistance Mechanism | Genetic Reversion: Secondary mutations in BRCA2 or PALB2 that restore the gene's function, thereby re-establishing a proficient HR pathway. nih.gov |

| Potential Other Resistance Pathways | Alterations in other DNA repair pathways, transcription, or epigenetic regulation; upregulation of bypass signaling pathways. nih.govnih.gov |

Immunomodulatory Properties and Investigational Combination Strategies

Reprogramming of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and the extracellular matrix that plays a crucial role in tumor growth and response to therapy. Pidnarulex has demonstrated the ability to reprogram the TME, making it more susceptible to an anti-tumor immune response. senhwabio.comprnewswire.com

Immunologically "cold" tumors are characterized by a lack of T-cell infiltration and are generally unresponsive to immunotherapy. Pidnarulex has shown the potential to convert these "cold" tumors into "hot" tumors, which are inflamed and infiltrated with T-cells, making them more visible and vulnerable to the immune system. senhwabio.comresearchgate.net

The mechanism behind this conversion lies in Pidnarulex's ability to induce DNA damage. senhwabio.com By stabilizing G4 structures and stalling DNA replication, the drug causes an accumulation of cytosolic DNA fragments within the cancer cells. senhwabio.com These DNA fragments are detected by an innate immune sensing pathway called the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. senhwabio.comnih.gov Activation of cGAS-STING triggers the production and release of type I interferons and other pro-inflammatory cytokines. senhwabio.comnih.gov This cascade of events helps to recruit immune cells, particularly cytotoxic T-cells, into the tumor, effectively changing the TME from "cold" to "hot". senhwabio.comnih.gov

By transforming the tumor microenvironment into a "hot" state, Pidnarulex can enhance the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-PD-L1 antibodies. senhwabio.comprnewswire.comnih.gov These inhibitors work by blocking signals that cancer cells use to evade the immune system, but they are most effective in tumors already containing an active immune infiltrate.

Preclinical studies have shown that Pidnarulex treatment leads to an upregulation of PD-L1 expression on cancer cells, a process driven by the activation of the STAT1 pathway following cGAS-STING stimulation. nih.gov While increased PD-L1 can be a mechanism of immune resistance, in this context, it also indicates an active anti-tumor immune response that can be effectively unleashed by combining Pidnarulex with an anti-PD-1/PD-L1 agent. nih.gov

In mouse models of colorectal and breast cancer, the combination of Pidnarulex with an anti-PD-1 or anti-PD-L1 antibody resulted in synergistic tumor growth suppression and prolonged survival compared to either agent alone. nih.gov This enhanced effect was associated with a significant increase in the numbers of various T-cell populations in the spleen. nih.gov

Clinical trials are underway to investigate these combinations. For example, the CAROSELL trial, a phase II study, combined Pidnarulex (CXD101) with nivolumab (B1139203) (an anti-PD-1 antibody) in patients with microsatellite-stable (MSS) metastatic colorectal cancer, a typically "cold" tumor type unresponsive to ICIs alone. nih.govcancerresearchuk.orgnih.gov The combination was found to be efficacious, meeting its primary endpoint with a notable disease control rate. nih.govnih.gov

Table 1: Selected Clinical Trials of Pidnarulex in Combination with Immunotherapy

| Trial Name / Identifier | Combination Agents | Cancer Type | Phase | Key Findings / Status | Reference |

|---|---|---|---|---|---|

| CAROSELL (Phase II) | Pidnarulex (CXD101) + Nivolumab | Metastatic Microsatellite-Stable Colorectal Cancer | II | Combination was efficacious, achieving a 48% immune disease control rate (9% partial response, 39% stable disease). | nih.govnih.gov |

| NCT03969432 | Pidnarulex (CXD101) + Pembrolizumab | Relapsed/Refractory Diffuse Large B-Cell Lymphoma | I/II | A study to evaluate the safety and efficacy of the combination. | clinicaltrials.gov |

| Proof-of-Concept Trial | Pidnarulex (CXD101) + Anti-PD-(L)1 | Hepatocellular Carcinoma (Resistant to ICIs) | N/A | Aims to develop a novel treatment combination to overcome resistance to anti-PD(L)-1 therapy. | clinicaltrials.gov |

Synergistic Effects with Radiotherapy (e.g., in ATRX-deficient malignant glioma models)

Radiotherapy is a cornerstone of cancer treatment that works primarily by inducing extensive DNA damage in cancer cells. The combination of radiotherapy with a DNA damage response inhibitor like Pidnarulex presents a logical strategy for enhancing therapeutic effects.

In the context of glioblastoma (GBM), a highly aggressive brain tumor, the histone deacetylase inhibitor PXD101 (a compound with a different mechanism but also impacting DNA damage and repair) has been shown to inhibit malignant progression and radioresistance. nih.govnih.gov In vivo experiments demonstrated that PXD101 combined with irradiation significantly inhibited tumor growth more effectively than either treatment alone. nih.gov The mechanism involved the upregulation of GADD45A, a protein involved in DNA damage response, which promoted apoptosis and radiosensitivity. nih.govnih.gov

A key area of interest is in tumors with specific genetic deficiencies, such as the loss of the ATRX gene, which is common in high-grade gliomas. nih.govnih.gov ATRX loss leads to genomic instability and deficiencies in DNA repair, potentially making these tumors more vulnerable to agents that cause further DNA damage. nih.gov While direct studies combining Pidnarulex and radiotherapy specifically in ATRX-deficient glioma models are emerging, the principle of synthetic lethality suggests this would be a promising approach. The loss of ATRX already compromises the cell's ability to handle DNA damage, and adding Pidnarulex and radiation could overwhelm the remaining repair capacities, leading to enhanced cell killing. nih.gov

Combination Potential with Other DNA Damage Response Inhibitors (e.g., PARP inhibitors)

Combining Pidnarulex with other DNA Damage Response (DDR) inhibitors, such as PARP inhibitors (PARPi), is a strategy built on the concept of synthetic lethality. senhwabio.com This approach targets multiple DNA repair pathways simultaneously, which can be highly effective against cancer cells that are deficient in one pathway. nih.gov

Pidnarulex's mechanism of inducing DNA damage is particularly relevant for tumors with existing HR deficiencies, such as those with BRCA1/2 or PALB2 mutations. harvard.edunih.govprnewswire.com PARP inhibitors are also effective in this setting because they block an alternative DNA repair pathway (base excision repair), and the combined loss of both pathways is lethal to the cancer cell.

A significant advantage of Pidnarulex is its demonstrated preclinical and early clinical efficacy in tumors that have already developed resistance to PARP inhibitors. senhwabio.comprnewswire.com This suggests Pidnarulex could serve as a "rescue" medication for these patients. senhwabio.comprnewswire.com Clinical trials are actively exploring this potential. For instance, a Phase Ib study showed that Pidnarulex had acceptable tolerability and preliminary signs of efficacy in patients with various solid tumors (including ovarian, pancreatic, prostate, and breast cancer) harboring BRCA1/2 or PALB2 gene defects, many of whom had previously failed treatment with PARP inhibitors. prnewswire.com In this study, 40% of evaluable patients achieved clinical benefit, with stable disease being the best observed response. prnewswire.comfirstwordpharma.com

The REPAIR trial (NCT05425862) is a phase 1 study specifically evaluating the combination of Pidnarulex with the PARP inhibitor talazoparib (B560058) in patients with metastatic castration-resistant prostate cancer (mCRPC). targetedonc.com This study aims to determine the optimal dosing and safety of this dual-DDR inhibitor approach. targetedonc.com

Table 2: Investigational Combinations of Pidnarulex with Other DDR Inhibitors

| Trial Identifier | Combination Agents | Cancer Type | Phase | Rationale / Goal | Reference |

|---|---|---|---|---|---|

| NCT05425862 (REPAIR) | Pidnarulex + Talazoparib | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | I | Determine maximum tolerated dose and recommended Phase 2 dose of the combination. | targetedonc.com |

| Phase Ib Study | Pidnarulex (monotherapy) | Solid tumors with BRCA1/2 or PALB2 defects (many PARPi-resistant) | Ib | Evaluate safety, tolerability, and antitumor activity in patients who have failed prior treatments, including PARP inhibitors. | prnewswire.comsenhwabio.com |

Structure Activity Relationships and Compound Optimization in Research

Design Principles from Fluoroquinolone Scaffolds (e.g., QQ58, A-62176)

The genesis of Pidnarulex hydrochloride can be traced back to the rational design of G4-targeting drugs from existing fluoroquinolone structures that possessed favorable drug-like properties. nih.gov The foundational design strategy involved repurposing the fluoroquinolone core, traditionally known for targeting bacterial DNA gyrase and topoisomerase, towards a new molecular target relevant to cancer biology. nih.govnih.gov

A key precursor in this lineage is the compound A-62176, a fluoroquinolone derivative that functions as a topoisomerase II (Top2) poison by targeting duplex DNA. nih.gov Recognizing that some fluoroquinolones exhibited dual interactions with both Top2 and G4-quadruplexes, researchers used A-62176 as a starting point to rationally design a G4-specific ligand. nih.gov This effort led to the development of QQ58, which was engineered to shift the binding preference from duplex DNA towards G4 structures. nih.gov

QQ58 served as the direct structural template for a new class of G4-stabilizing compounds, including Quarfloxin (CX-3543) and subsequently, Pidnarulex (CX-5461). nih.gov The core principle was to leverage the inherent DNA-interacting capabilities of the fluoroquinolone scaffold and modify its substituents to achieve high affinity and selectivity for the unique topology of G-quadruplexes, which are prevalent in the promoter regions of oncogenes and telomeres. nih.gov This strategic shift from a duplex DNA-intercalating agent to a G4-stabilizing molecule was the critical design innovation that paved the way for Pidnarulex.

Strategies for Optimizing G4 Stabilization and Pol I Inhibition Properties

Following the establishment of the G4-targeting fluoroquinolone scaffold with QQ58 and Quarfloxin, Pidnarulex (CX-5461) was developed as a follow-up compound with optimized properties. nih.gov The primary optimization goal was to enhance its potency as an inhibitor of ribosomal RNA (rRNA) synthesis by targeting the Pol I transcription machinery, a process known to be dysregulated in cancer cells. nih.govharvard.edu

The optimization strategies resulted in a compound with high selectivity for Pol I. Research findings demonstrate that Pidnarulex potently inhibits Pol I-driven transcription of rRNA while having minimal effect on RNA Polymerase II (Pol II). selleckchem.commedchemexpress.com This high degree of selectivity is a key feature, minimizing off-target effects on the transcription of protein-coding genes. selleckchem.com While the initial optimization focused on Pol I inhibition, more recent studies have clarified that the precise molecular target is Top2 located at transcribed regions that contain G4s. nih.gov Pidnarulex's mechanism involves binding to and stabilizing G4 structures, which in turn stalls DNA replication forks, induces DNA damage, and inhibits the transcription process. harvard.edu

The success of these optimization efforts is quantified by its inhibitory concentration values.

| Target Enzyme | Cell Line | IC50 (nM) | Selectivity (vs. Pol II) |

|---|---|---|---|

| Pol I | HCT-116 | 142 | ~200 to >450-fold |

| Pol I | A375 | 113 | |

| Pol I | MIA PaCa-2 | 54 | |

| Pol II | Various | >25,000 | - |

Data sourced from studies on the selective inhibition of rRNA synthesis by Pidnarulex (CX-5461). selleckchem.commedchemexpress.com

This demonstrates a compound with a 250- to 300-fold greater selectivity for inhibiting rRNA transcription compared to its effects on DNA replication and protein translation. selleckchem.com

Development of Analogues for Enhanced Specificity or Potency for Research Applications

The development of Pidnarulex has inspired further research into novel analogues designed to improve upon its properties or to explore new therapeutic approaches. These efforts focus on enhancing specificity, overcoming limitations such as solubility, and creating hybrid molecules with novel mechanisms of action.

One area of research has focused on synthesizing derivatives with substitutions at various positions on the core scaffold. For instance, researchers have prepared C-9 and C-10 substituted analogues of Pidnarulex to investigate their biological activity. researchgate.net Another significant development was the creation of a copper-complexed liposomal formulation, Cu(CX-5461). This analogue was designed to address the poor solubility of Pidnarulex, leading to improved plasma circulation and enhanced efficacy in preclinical models of acute myeloid leukemia (AML). researchgate.net

Furthermore, the core structure of Pidnarulex has been used as a foundation for creating hybrid molecules. In one such strategy, scientists developed CX-5461-inspired monofunctional platinum complexes, such as P1-Q1 and P1-Q2. rsc.org These analogues merge the Pol I-inhibiting and G4-stabilizing properties of the Pidnarulex scaffold with the DNA-damaging capabilities of platinum. This approach aims to create a new class of anticancer agents with a multi-targeting mechanism, potentially offering a brand-new therapeutic strategy. rsc.org These research applications highlight the versatility of the Pidnarulex scaffold in developing next-generation compounds with enhanced potency and tailored functionalities. rsc.org

Advanced Analytical and Methodological Approaches in Pidnarulex Hydrochloride Research

Transcriptional Analysis Methods for rRNA and mRNA (e.g., qRT-PCR)

A primary mechanism of Pidnarulex is the selective inhibition of ribosomal RNA (rRNA) synthesis. ncats.io Transcriptional analysis methods are fundamental to quantifying this effect. Pidnarulex is a potent small-molecule inhibitor of RNA Polymerase I (Pol I), the enzyme responsible for transcribing ribosomal DNA (rDNA) into rRNA. nih.govharvard.edu This inhibition disrupts ribosome biogenesis, a process upon which cancer cells are highly dependent for their rapid growth and proliferation. nih.govnih.gov

Quantitative real-time polymerase chain reaction (qRT-PCR) is a key method used in this context. biorxiv.org It allows researchers to precisely measure the levels of specific RNA molecules. In studies involving Pidnarulex, qRT-PCR can be used to quantify the amount of pre-rRNA transcripts after treatment. A significant reduction in pre-rRNA levels serves as a direct indicator of Pol I inhibition. Molecular studies have demonstrated that Pidnarulex selectively inhibits the initiation stage of rRNA synthesis. ncats.io Dose-response studies have shown its high selectivity; for instance, the concentration required to inhibit rRNA synthesis is 250- to 300-fold lower than that needed to inhibit DNA replication or protein translation. ncats.io This selectivity is a critical feature, distinguishing its action from non-specific cytotoxic agents. ncats.io By comparing the expression levels of rRNA precursors to those of messenger RNA (mRNA) transcripts, which are transcribed by RNA Polymerase II, researchers can confirm the selectivity of Pidnarulex for the Pol I machinery. nih.gov

Chromatin Immunoprecipitation (ChIP) for Pol I-rDNA Promoter Association

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the physical association between proteins and specific DNA sequences within the cell. In Pidnarulex research, ChIP assays have been instrumental in demonstrating how the drug disrupts the Pol I transcription machinery at the rDNA promoter. ncats.iobiorxiv.org

The process of rRNA transcription begins with the assembly of a preinitiation complex (PIC) at the rDNA promoter. biorxiv.org This complex includes Pol I and several essential transcription factors, such as the Selectivity Factor 1 (SL-1) and Upstream Binding Factor (UBF). nih.gov ChIP studies have shown that treatment with Pidnarulex prevents the stable association of these components with the rDNA promoter. ncats.ionih.gov

Key findings from ChIP analyses include:

A 40% to 60% reduction in the association of the Pol I enzyme with the rDNA promoter in various cancer cell lines after treatment with Pidnarulex. ncats.io

Significant depletion of the binding of Pol I transcription factors to the rDNA promoter. ncats.io

The SL1 complex subunits, particularly TATA-binding protein (TBP) and TAFI110, were most overtly affected by the drug treatment. ncats.io

ChIP-sequencing (ChIP-seq) has further refined these findings, showing an almost complete depletion of Pol I from the transcribed regions of the rDNA, while its presence at the promoter's upstream control element was less affected, suggesting an effect on promoter clearance. biorxiv.org

Table 1: Summary of Pidnarulex (CX-5461) Effects on Pol I Machinery via ChIP Analysis

| Component | Observed Effect | Significance | Source |

|---|---|---|---|

| RNA Polymerase I (RPA194) | 40-60% reduction in association with rDNA promoter. Depletion from the transcribed region. | Directly demonstrates inhibition of the core transcriptional enzyme at the target gene. | ncats.iobiorxiv.org |

| SL-1 (Selectivity Factor 1) | Disrupted association with the rDNA promoter. | Shows interference with the critical transcription initiation complex. | nih.gov |

| TBP (TATA-binding protein) | Significantly depleted binding to the rDNA promoter. | Highlights disruption of a key component of the SL-1 complex required for initiation. | ncats.io |

| TAFI110 (TBP-associated factor) | Significantly depleted binding to the rDNA promoter. | Further confirms the destabilization of the SL-1 initiation complex. | ncats.io |

Cell-Based Assays for G-Quadruplex Induction and DNA Damage Assessment

This mechanism of action forms the basis for a synthetic lethal approach, where Pidnarulex is particularly effective in cancer cells that have pre-existing defects in DNA damage repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. harvard.edunih.gov These cells are more reliant on other repair mechanisms, and the additional DNA damage caused by G4 stabilization overwhelms their capacity for repair. nih.gov

A variety of cell-based assays are employed to quantify the induction of G4 structures and the resulting DNA damage:

G4 Stabilization Assays: While specific assays for Pidnarulex are detailed in primary research, clinical studies evaluate downstream markers of G4 stabilization, such as Topoisomerase II (Top2) engagement and general DNA damage. clinicaltrials.govveeva.com

DNA Damage Response (DDR) Markers: The DNA damage caused by Pidnarulex activates cellular DDR pathways. This activation is measured by detecting the accumulation of specific proteins at sites of damage using immunofluorescence. Key markers assessed in clinical trials include γH2AX (a marker for DNA double-strand breaks), 53BP1, and phosphorylated forms of RPA32, which indicates replication stress. clinicaltrials.govveeva.com

Comet Assays: This single-cell gel electrophoresis technique provides a visual and quantitative measure of DNA fragmentation. An increase in the "tail moment" of the comet-like shape formed by damaged DNA indicates higher levels of DNA breaks. researchgate.net

Replication Protein A (RPA) Foci Formation: The accumulation of RPA into subnuclear foci is a marker for the presence of single-stranded DNA, which occurs at stalled replication forks. researchgate.net Studies on G4-stabilizing compounds show a significant increase in RPA foci, indicating replication stress. researchgate.net

Genomic and Proteomic Profiling in Research Settings (e.g., RNA-Seq transcriptome analysis, Rad51 foci, circulating tumor DNA (ctDNA) analysis for genomic alterations)

Genomic and proteomic profiling methods are integral to understanding the broader cellular response to Pidnarulex and for identifying patients most likely to benefit from treatment.

RNA-Seq Transcriptome Analysis: RNA sequencing (RNA-seq) provides a comprehensive, unbiased snapshot of the entire transcriptome (all RNA molecules) in a cell. mdpi.comnih.gov In the context of Pidnarulex research, RNA-seq is used to analyze the global changes in gene expression following treatment. clinicaltrials.gov This can reveal the activation or suppression of entire signaling pathways, help elucidate mechanisms of drug resistance, and identify novel p53-regulated genes. mdpi.comnih.gov Clinical trials are using this approach to examine the effect of Pidnarulex on the gene expression profiles of lymphomas. clinicaltrials.gov

Rad51 Foci Analysis: The formation of Rad51 nuclear foci is a critical biomarker for functional homologous recombination (HR), a major DNA double-strand break repair pathway. nih.govfrontiersin.org Since Pidnarulex induces DNA damage, its efficacy is heightened in HR-deficient tumors. harvard.edu A key objective in clinical trials of Pidnarulex is to assess whether the drug induces a Rad51 response by measuring the percentage of cells with Rad51 nuclear foci in tumor biopsies. clinicaltrials.govveeva.com A low baseline Rad51 foci score, indicating a pre-existing HR deficiency, can predict sensitivity to Pidnarulex and other DNA-damaging agents. frontiersin.org Conversely, changes in Rad51 foci during treatment can provide insights into the development of resistance. nih.govnih.gov

Circulating Tumor DNA (ctDNA) Analysis: A liquid biopsy, which involves the analysis of ctDNA from a patient's blood, is a non-invasive method to monitor a tumor's genetic makeup. nih.gov Exploratory objectives in Pidnarulex clinical trials include the use of ctDNA analysis to examine genomic alterations that may be associated with treatment response or resistance. clinicaltrials.govclinicaltrials.gov This technique can detect tumor-specific mutations and track how they change over time, potentially identifying the emergence of resistance mutations, such as reversions in BRCA2, which have been observed clinically. nih.govnih.gov

Table 2: Genomic and Proteomic Biomarkers in Pidnarulex Research

| Method | Biomarker/Analysis | Purpose in Pidnarulex Research | Source |

|---|---|---|---|

| RNA-Seq | Global gene expression profile | Identify pathways affected by treatment; understand mechanisms of action and resistance. | mdpi.comclinicaltrials.govnih.gov |

| Immunofluorescence | Rad51 nuclear foci | Assess homologous recombination (HR) repair capacity; predict sensitivity and monitor response. | clinicaltrials.govveeva.comfrontiersin.org |

| Next-Gen Sequencing (NGS) / PCR | Genomic alterations in ctDNA | Non-invasively monitor tumor evolution and identify mechanisms of response and resistance. | clinicaltrials.govclinicaltrials.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical research and development. researchgate.net It is used to separate, identify, and quantify each component in a mixture. In research involving Pidnarulex, HPLC is indispensable for pharmacokinetic (PK) studies. clinicaltrials.govclinicaltrials.gov

Pharmacokinetic analysis involves measuring the absorption, distribution, metabolism, and excretion (ADME) of a drug. To do this, researchers must accurately measure the concentration of Pidnarulex in biological samples, such as blood plasma, over time. nih.gov HPLC, often coupled with a mass spectrometry (HPLC-MS) or a photodiode array (PDA) detector, provides the necessary sensitivity and specificity for this task. researchgate.netresearchgate.net Validated HPLC methods ensure that the data collected from preclinical and clinical studies on drug metabolism and exposure are accurate and reliable, which is critical for understanding the drug's behavior in the body. clinicaltrials.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations for Target Interaction and Prediction

Computational modeling and molecular dynamics (MD) simulations are powerful tools used in modern drug discovery to predict and analyze how a drug molecule interacts with its biological target at an atomic level. nih.gov These methods are used to model the binding of Pidnarulex to its targets, primarily G-quadruplex DNA and potentially the Pol I complex or Topoisomerase II. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a drug molecule when bound to its target. nih.gov For Pidnarulex, docking simulations can help visualize how it fits into the grooves and loops of a G4 structure or the active site of an enzyme, predicting binding affinity and key interactions like hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the drug-target complex over time. nih.gov By simulating the movements of atoms, researchers can assess whether the drug remains stably bound to its target, providing insights into the durability of its inhibitory effect. nih.gov

These computational approaches were likely integral to the rational design and optimization of Pidnarulex from its precursor compounds. nih.govnih.gov They allow for the screening of virtual compound libraries and the prediction of how chemical modifications might improve a drug's efficacy and specificity, accelerating the drug development process.

Emerging Research Questions and Future Directions for Pidnarulex Hydrochloride

Elucidation of Comprehensive Mutational Signatures Induced by Pidnarulex Hydrochloride

Recent research has brought to light the broader mutagenic effects of Pidnarulex, prompting a deeper investigation into its complete impact on the genome.

While Pidnarulex was designed to induce synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, studies have revealed that its impact is not confined to this targeted effect. ecancer.orgsenhwabio.com Research in cultured human cells, including hTERT-RPE1, HAP1, and human induced pluripotent stem cells, has shown that Pidnarulex is a potent mutagen that causes extensive, nonselective collateral mutagenesis in all tested cell lines, regardless of their BRCA status. nih.gov

This off-target activity results in a unique and previously unreported mutational signature, referred to as SBS-CX-5461. nih.gov This signature is characterized by a predominance of T>A and T>C substitutions, particularly at ATA and ATG trinucleotide contexts. nih.gov The mutational burden induced by Pidnarulex is significant, with substitution counts ranging from 22,000 to 31,000 absolute mutations in treated cells, a level that rivals the mutation burdens observed in some human cancers. nih.gov When compared to the established chemotherapeutic agent cisplatin, Pidnarulex demonstrates a markedly different mutagenic profile. nih.gov

| Mutation Type | Pidnarulex (CX-5461) Mutagenicity Index (MI) | Cisplatin Mutagenicity Index (MI) |

|---|---|---|

| Single Base Substitutions (SBS) | ~6.8 | 0.6 |

| Doublet Base Substitutions (DBS) | ~7.1 | 11.6 |

| Indels | ~2.1 | 1.0 |

Data sourced from a 2023 study on the mutagenicity of Pidnarulex in cultured human cells. nih.gov

The discovery of Pidnarulex's potent, widespread mutagenic activity raises significant questions about the long-term implications for genomic stability. ecancer.orgnih.gov The magnitude of mutations induced by the compound exceeds that of known environmental carcinogens, which could potentially increase the risk of secondary cancers in patients. ecancer.orgwithpower.com This finding, described by researchers as entirely by chance, underscores the need for thorough investigation into the long-term risks associated with the drug's collateral DNA damage. ecancer.org Future research is necessary to understand the persistence of the SBS-CX-5461 signature and its potential to drive oncogenesis over time in preclinical models.

Identification of Novel Predictive Biomarkers for Therapeutic Response

A key area of ongoing research is the expansion of the patient population that could benefit from Pidnarulex by identifying new biomarkers of response.